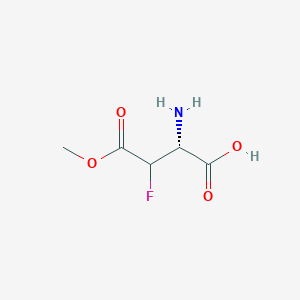
(1R,2S)-(-)-Ephedrine-D6 hcl (dimethyl-D6)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) is a deuterated form of ephedrine, a naturally occurring alkaloid. This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the dimethyl groups. The deuterium labeling makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ephedrine.
Deuteration: The hydrogen atoms in the dimethyl groups are replaced with deuterium atoms using deuterated reagents such as deuterated methyl iodide (CD3I).
Hydrochloride Formation: The deuterated ephedrine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of ephedrine are subjected to deuteration using deuterated reagents.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Formation: The purified deuterated ephedrine is then reacted with hydrochloric acid to form the hydrochloride salt.
化学反応の分析
Types of Reactions
(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the dimethyl groups with other functional groups.
科学的研究の応用
(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of ephedrine in various chemical reactions.
Biology: Employed in metabolic studies to understand the biotransformation of ephedrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of ephedrine.
Industry: Applied in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
作用機序
The mechanism of action of (1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) involves its interaction with adrenergic receptors in the body. The compound acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and vasoconstriction. The deuterium labeling does not significantly alter the mechanism of action but can affect the metabolic stability and pharmacokinetics of the compound.
類似化合物との比較
Similar Compounds
Ephedrine: The non-deuterated form of (1R,2S)-(-)-Ephedrine-D6 hydrochloride.
Pseudoephedrine: A stereoisomer of ephedrine with similar pharmacological properties.
Methamphetamine: A derivative of ephedrine with potent central nervous system stimulant effects.
Uniqueness
(1R,2S)-(-)-Ephedrine-D6 hydrochloride (dimethyl-D6) is unique due to its deuterium labeling, which provides advantages in scientific research, such as:
Increased Metabolic Stability: Deuterium atoms are less prone to metabolic oxidation, leading to increased stability.
Enhanced Pharmacokinetics: The deuterium labeling can result in slower metabolism and longer half-life, improving the pharmacokinetic profile of the compound.
Tracer Studies: The deuterium atoms make the compound useful as a tracer in various scientific studies, allowing for precise tracking of its behavior in chemical and biological systems.
特性
CAS番号 |
350820-08-5 |
|---|---|
分子式 |
C10H16ClNO |
分子量 |
207.73 g/mol |
IUPAC名 |
(1R,2S)-3,3,3-trideuterio-1-phenyl-2-(trideuteriomethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1/i1D3,2D3; |
InChIキー |
BALXUFOVQVENIU-PRPOTQLESA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=CC=CC=C1)O)NC([2H])([2H])[2H].Cl |
正規SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)




![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)

![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)




![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)
